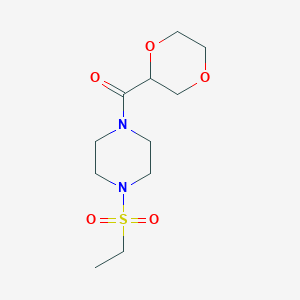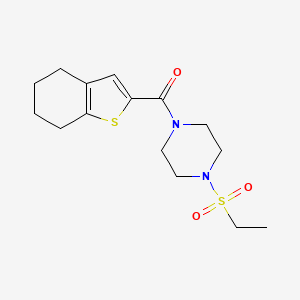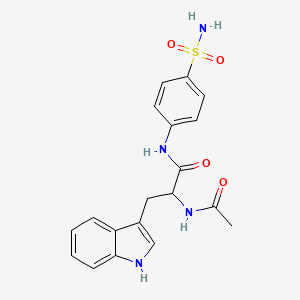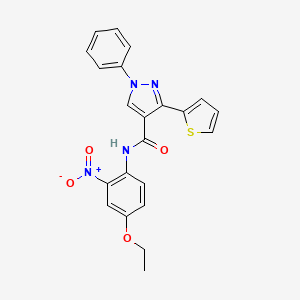
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide works by inhibiting the activity of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide, a protein that plays a key role in the regulation of gene expression. By inhibiting the activity of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide, 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide can prevent the expression of genes that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the proliferation of cancer cells and to reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in lab experiments is its specificity for 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide. This allows researchers to study the role of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in various biological processes. However, one of the limitations of using 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of the researchers and the subjects involved in the experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide. One direction is the development of more potent and selective 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide inhibitors. Another direction is the study of the role of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in other biological processes, such as stem cell differentiation and neurodegenerative diseases. Additionally, the use of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.
Synthesemethoden
The synthesis of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide is a complex process that involves several steps. The first step involves the reaction between 5-bromoanthranilic acid and phthalic anhydride to form 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid. The second step involves the reaction between 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid and 3-(dimethylamino)propionyl chloride to form 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N,N-dimethylacetamide. The final step involves the reaction between 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N,N-dimethylacetamide and 3-oxopiperidine-2-carboxylic acid to form 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4/c1-8(13(21)19-12-3-2-6-18-14(12)22)20-15(23)10-5-4-9(17)7-11(10)16(20)24/h4-5,7-8,12H,2-3,6H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBHJWSGEQKLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCNC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)



![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)

![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)
![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)
